molecular formula C14H11NO3 B1425682 5-(2,3-Dihydro-1-benzofuran-5-yl)pyridine-3-carboxylic acid CAS No. 1272838-47-7

5-(2,3-Dihydro-1-benzofuran-5-yl)pyridine-3-carboxylic acid

カタログ番号: B1425682
CAS番号: 1272838-47-7
分子量: 241.24 g/mol
InChIキー: MWENGLGTBLDDKQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Structure and Formula: The compound features a fused dihydrobenzofuran moiety (2,3-dihydro-1-benzofuran-5-yl) attached to a pyridine ring substituted with a carboxylic acid group at position 2. Its molecular formula is C₁₄H₁₁NO₃, with a molecular weight of 241.24 g/mol. The structure is defined by the SMILES notation C(C1C=NC=C(C2=CC=C3OCCC3=C2)C=1)(=O)O, highlighting the planar pyridine-carboxylic acid system and the partially saturated benzofuran ring .

特性

IUPAC Name

5-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c16-14(17)12-6-11(7-15-8-12)9-1-2-13-10(5-9)3-4-18-13/h1-2,5-8H,3-4H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWENGLGTBLDDKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C3=CC(=CN=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

5-(2,3-Dihydro-1-benzofuran-5-yl)pyridine-3-carboxylic acid (CAS Number: 1272838-47-7) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its structure, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C14H11NO3
  • Molecular Weight : 241.24 g/mol
  • IUPAC Name : this compound
  • Physical Form : Powder
  • Purity : ≥95% .

Biological Activities

The biological activities of this compound are primarily attributed to its benzofuran and pyridine moieties, which are known for their diverse pharmacological effects. Recent studies highlight several key activities:

1. Antioxidant Activity

Benzofuran derivatives have been reported to exhibit significant antioxidant properties. This activity is crucial in mitigating oxidative stress-related damage in cells, which is implicated in various diseases including cancer and neurodegenerative disorders .

2. Anti-inflammatory Effects

Research indicates that compounds containing the benzofuran structure can effectively inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. For instance, a related benzofuran compound demonstrated a reduction in TNF levels by up to 93.8% . The anti-inflammatory mechanisms may involve the suppression of NF-kB activation and inhibition of cyclooxygenase enzymes (COX) .

3. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, benzofuran derivatives have historically shown activity against various bacterial strains .

Case Studies and Research Findings

A recent study focused on the synthesis and biological evaluation of a series of benzofuran derivatives, including the target compound. The study assessed their cytotoxicity against several cancer cell lines, revealing promising results:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (breast cancer)12.91Induction of apoptosis
Compound BMDA-MB-231 (triple-negative breast cancer)9.46Inhibition of cell proliferation
This compound TBDTBDTBD

The specific IC50 values for this compound are yet to be established in detailed studies; however, its structural similarity to other active compounds suggests potential efficacy .

科学的研究の応用

Drug Development

The compound has been investigated for its potential as a therapeutic agent, particularly in the context of neurological disorders. Research indicates that derivatives of 2,3-dihydro-1-benzofuran exhibit selective agonistic activity towards cannabinoid receptor type 2 (CB2) . This receptor is implicated in various physiological processes, including pain modulation and inflammation.

Receptor Modulation

Studies have shown that compounds related to 5-(2,3-Dihydro-1-benzofuran-5-yl)pyridine-3-carboxylic acid can act as selective CB2 agonists. For instance, a series of synthesized derivatives demonstrated enhanced binding affinity and selectivity for CB2 over cannabinoid receptor type 1 (CB1), suggesting their potential use in treating conditions like neuropathic pain without the psychoactive effects associated with CB1 activation .

Synthetic Methodologies

The synthesis of this compound often involves palladium-catalyzed reactions, which allow for the efficient formation of complex structures from simpler precursors. This method not only enhances yield but also improves the purity of the final product . The synthetic pathways typically involve multiple steps, including cyclization and cross-coupling reactions, which are critical for developing derivatives with optimized pharmacological profiles.

Case Study 1: Neuropathic Pain Treatment

A recent study focused on synthesizing a new series of 2,3-dihydro-1-benzofuran derivatives for their potential use in treating neuropathic pain. The research highlighted that certain derivatives exhibited significant analgesic effects in preclinical models. The most promising candidate was identified as having an optimal balance between efficacy and side-effect profile, attributed to its selective action on the CB2 receptor .

Case Study 2: Antinociceptive Activity

Another investigation evaluated the antinociceptive properties of compounds derived from this compound. The study utilized various pain models to assess the effectiveness of these compounds. Results indicated that some derivatives showed pronounced antinociceptive activity comparable to established analgesics but with reduced side effects .

類似化合物との比較

Comparison with Structural Analogs

Substituted Dihydrobenzofuran Derivatives

5-APDB (5-(2-Aminopropyl)-2,3-dihydrobenzofuran)
  • Structure: Shares the dihydrobenzofuran core but replaces the pyridine-carboxylic acid with a 2-aminopropyl side chain.
  • Activity : Classified as a psychoactive substance with serotonergic effects due to its structural similarity to MDA (3,4-methylenedioxyamphetamine) .
6-APDB (6-(2-Aminopropyl)-2,3-dihydrobenzofuran)
  • Structure: Isomeric to 5-APDB, with the aminopropyl group at position 6 of the dihydrobenzofuran.
  • Activity : Exhibits similar psychoactive properties but altered receptor selectivity due to positional isomerism .

Pyridine-Carboxylic Acid Derivatives

3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylic Acid
  • Structure: Replaces the dihydrobenzofuran with a thienopyridine core and adds phenyl substituents.
  • The carboxylic acid group remains a critical pharmacophore for target interaction .
2-Chloro-5-[5-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic Acid
  • Structure: Combines a thiazolidinone-furan system with a benzoic acid group.
  • Key Difference: The thiazolidinone and furan rings introduce conformational rigidity and additional hydrogen-bond acceptors, differentiating its applications (e.g., antimicrobial or anti-inflammatory uses) from the target compound .

Structural and Functional Comparison Table

Compound Name Molecular Formula Core Structure Key Substituents Biological Relevance
Target Compound C₁₄H₁₁NO₃ Dihydrobenzofuran + Pyridine Pyridine-3-carboxylic acid Enzyme inhibition, drug design
5-APDB C₁₁H₁₅NO Dihydrobenzofuran 2-Aminopropyl Serotonergic psychoactive agent
3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylic acid C₁₈H₁₂N₂O₂S Thienopyridine Phenyl groups, carboxylic acid Metal chelation, antimicrobial

Research Implications and Gaps

  • Pharmacokinetics: The carboxylic acid group in the target compound likely improves water solubility compared to non-polar analogs like 5-APDB, but this requires experimental validation.
  • Target Selectivity: Structural differences in the heterocyclic core (pyridine vs. thienopyridine) may influence binding to specific enzymes or receptors.
  • Synthetic Accessibility : The dihydrobenzofuran-pyridine system poses synthetic challenges compared to simpler benzofuran derivatives, necessitating optimized protocols.

Q & A

Q. How can researchers optimize the synthesis of 5-(2,3-Dihydro-1-benzofuran-5-yl)pyridine-3-carboxylic acid to improve yield and purity?

  • Methodological Answer : The synthesis typically involves coupling a dihydrobenzofuran derivative with a pyridine-carboxylic acid precursor. Key steps include:
  • Suzuki-Miyaura Cross-Coupling : Use boronic acid derivatives of dihydrobenzofuran (e.g., 5-bromo-2,3-dihydrobenzofuran) with pyridine-3-carboxylic acid halides. Optimize catalysts (e.g., Pd(PPh₃)₄) and base conditions (e.g., Na₂CO₃ in aqueous ethanol) .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for polar intermediates. Monitor purity via TLC (Rf ~0.3–0.5 in EtOAc/hexane 1:1) .
  • Yield Enhancement : Reduce side reactions by controlling temperature (60–80°C) and reaction time (12–24 hrs).

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use ¹H NMR (δ 7.5–8.5 ppm for pyridine protons; δ 6.5–7.2 ppm for dihydrobenzofuran aromatic protons) and ¹³C NMR (carbonyl at ~170 ppm) to confirm connectivity .
  • IR Spectroscopy : Identify carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and C=O (~1680–1720 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (calculated ~269.26 g/mol) .
  • X-ray Crystallography : For absolute stereochemical confirmation (if crystalline) .

Q. What solvent systems are suitable for solubility testing in biological assays?

  • Methodological Answer :
  • Polar Solvents : DMSO (for stock solutions, <10 mg/mL) followed by dilution in PBS (pH 7.4) or cell culture media.
  • pH Adjustment : Use sodium bicarbonate (pH ~8.5) to enhance aqueous solubility of the carboxylic acid group .
  • Surfactants : Add 0.1% Tween-80 for hydrophobic intermediates .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s biological activity?

  • Methodological Answer :
  • Functionalization : Introduce electron-withdrawing groups (e.g., -CF₃) to the pyridine ring to improve binding affinity. Synthesize analogs via trifluoromethylation (e.g., using Togni’s reagent) .
  • Bioisosteric Replacement : Substitute dihydrobenzofuran with benzothiophene or indole derivatives to assess SAR. Monitor activity via kinase inhibition assays .
  • Prodrug Design : Esterify the carboxylic acid (e.g., ethyl ester) to enhance membrane permeability, followed by hydrolysis in vivo .

Q. How to resolve discrepancies in biological activity data across different assay conditions?

  • Methodological Answer :
  • Assay Standardization : Control variables like buffer pH (e.g., ammonium acetate pH 6.5 vs. phosphate buffer pH 7.4) and incubation time (24 vs. 48 hrs) .
  • Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding kinetics and cell-based luciferase reporter assays for functional activity .
  • Statistical Analysis : Apply ANOVA to compare IC₅₀ values across replicates and conditions. Use Grubbs’ test to identify outliers .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases or GPCRs). Focus on hydrogen bonding with the carboxylic acid group .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
  • QSAR Modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation .

Q. How to address contradictions in toxicity profiles between in vitro and in vivo studies?

  • Methodological Answer :
  • Metabolite Identification : Use LC-MS/MS to detect hepatic metabolites (e.g., glucuronide conjugates) that may contribute to in vivo toxicity .
  • Species-Specific Differences : Compare cytotoxicity in human vs. rodent hepatocytes. Adjust dosing regimens based on CYP450 isoform activity .
  • Toxicogenomics : Perform RNA-seq on treated tissues to identify upregulated stress-response pathways (e.g., Nrf2/ARE) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,3-Dihydro-1-benzofuran-5-yl)pyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(2,3-Dihydro-1-benzofuran-5-yl)pyridine-3-carboxylic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。